4-Piperidin-4-ylmethyl-phenol hydrochloride
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Overview
Description
4-Piperidin-4-ylmethyl-phenol hydrochloride is a chemical compound with the empirical formula C12H17NO · HCl and a molecular weight of 227.73. It is a solid substance that is often used in early discovery research due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Piperidin-4-ylmethyl-phenol hydrochloride typically involves the reaction of 4-piperidinemethanol with phenol in the presence of hydrochloric acid. The reaction conditions often include controlled temperatures and specific catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to maximize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 4-Piperidin-4-ylmethyl-phenol hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while reduction may produce alcohols or amines .
Scientific Research Applications
4-Piperidin-4-ylmethyl-phenol hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Piperidin-4-ylmethyl-phenol hydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- 4-Piperidin-3-ylmethyl-phenol hydrochloride
- 1-(Piperidin-4-ylcarbonyl)piperidine hydrochloride
- 4-(1-Piperidin-4-ylethyl)morpholine dihydrochloride
Comparison: 4-Piperidin-4-ylmethyl-phenol hydrochloride is unique due to its specific structure, which allows for distinct interactions with various chemical and biological systems. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications .
Biological Activity
4-Piperidin-4-ylmethyl-phenol hydrochloride (chemical formula: C12H17NO·HCl) is a piperidine derivative that has garnered attention for its diverse biological activities. This compound is primarily studied for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents.
Chemical Structure
The molecular structure of this compound features a piperidine ring substituted with a phenolic group, which is critical for its biological activity. The compound has a molecular weight of 227.73 g/mol and exists as a solid under standard conditions.
Synthesis Methods
The synthesis typically involves the reaction of 4-piperidinemethanol with phenol in the presence of hydrochloric acid, utilizing controlled temperatures and catalysts to ensure high purity. Industrial production may leverage continuous flow processes for efficiency and yield maximization.
The biological activity of this compound is attributed to its interaction with various molecular targets, including receptors and enzymes. This interaction can modulate their activity, leading to diverse pharmacological effects.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of piperidine can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
Neuropharmacological Effects
This compound has also been investigated for neuropharmacological applications, suggesting potential benefits in treating neurological disorders. Its ability to interact with neurotransmitter systems may confer protective effects against neurodegeneration.
Enzyme Inhibition
In addition to antimicrobial properties, this compound has shown promise as an enzyme inhibitor. Specifically, it has been evaluated for its inhibitory effects on acetylcholinesterase (AChE), which is relevant in the context of Alzheimer's disease treatment .
Case Studies
- Antibacterial Efficacy : In vitro studies demonstrated that modifications to the piperidine ring can enhance antibacterial activity. For example, compounds with hydroxyl or halogen substituents exhibited improved inhibition against various bacterial strains .
- Neuroprotective Studies : A study focusing on neuroprotective effects highlighted that certain derivatives could reduce oxidative stress markers in neuronal cells, indicating potential therapeutic roles in neurodegenerative diseases.
- Enzyme Activity : Research on enzyme inhibition revealed that modifications in the phenolic part of the molecule significantly affect AChE inhibition rates, suggesting a structure-activity relationship crucial for drug design .
Comparative Analysis
Compound Name | Antimicrobial Activity | Neuropharmacological Potential | Enzyme Inhibition |
---|---|---|---|
4-Piperidin-4-ylmethyl-phenol HCl | High | Moderate | Strong (AChE) |
3-Piperidin-4-ylmethyl-phenol HCl | Moderate | Low | Moderate |
1-(Piperidin-4-ylcarbonyl)piperidine HCl | Low | High | Weak |
This table illustrates the comparative biological activities of similar compounds, highlighting the unique profile of this compound.
Properties
IUPAC Name |
4-(piperidin-4-ylmethyl)phenol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c14-12-3-1-10(2-4-12)9-11-5-7-13-8-6-11;/h1-4,11,13-14H,5-9H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMFFPSRYOCGSDG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC2=CC=C(C=C2)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90588781 |
Source
|
Record name | 4-[(Piperidin-4-yl)methyl]phenol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90588781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1171849-90-3 |
Source
|
Record name | 4-[(Piperidin-4-yl)methyl]phenol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90588781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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